N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with a hydrazide group, which is further modified by a 3,4-dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’~2~-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-hydroxy-2-naphthohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N’~2~-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-hydroxy-2-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors due to its unique chemical properties.
Mechanism of Action
The mechanism by which N’~2~-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-hydroxy-2-naphthohydrazide exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. It may also inhibit specific enzymes or receptors, leading to altered cellular pathways and biological responses.
Comparison with Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Shares the 3,4-dimethoxyphenyl moiety but differs in the overall structure and functional groups.
N’~2~-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide: Similar in having the 3,4-dimethoxyphenyl group but with a different core structure.
Uniqueness: N’~2~-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is unique due to its combination of a naphthalene ring system with a hydrazide group and a 3,4-dimethoxyphenyl moiety. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13(14-8-9-19(26-2)20(12-14)27-3)22-23-21(25)17-10-15-6-4-5-7-16(15)11-18(17)24/h4-12,24H,1-3H3,(H,23,25)/b22-13+ |
InChI Key |
MJFBHDJADKDPAB-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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